molecular formula C18H15FN2O3S B2727797 (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone CAS No. 1448124-87-5

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone

Cat. No. B2727797
CAS RN: 1448124-87-5
M. Wt: 358.39
InChI Key: WXPGTUMIRUTGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Biological Potentials

  • Innovative Synthesis Approaches : The synthesis of substituted azetidinones derived from dimers of Apremilast highlights the interest in azetidinones scaffolds due to their biological and pharmacological potencies. Azetidinones, especially those incorporating sulfonamide rings, are important in medicinal chemistry, suggesting potential applications for similar compounds in drug design and discovery (Jagannadham et al., 2019).

  • Cholesterol Absorption Inhibitors : The discovery of specific azetidinone compounds designed to inhibit cholesterol absorption indicates their potential application in treating hypercholesterolemia. The strategic placement of functional groups such as hydroxyl groups and fluorine atoms within the azetidinone structure is crucial for enhancing activity and blocking detrimental metabolic oxidation (Rosenblum et al., 1998).

Material Science Applications

  • Polymeric Materials for Fuel Cells : Research into comb-shaped poly(arylene ether sulfone)s with sulfonated side chains for proton exchange membranes in fuel cells suggests that fluorinated compounds and their derivatives could play a role in developing materials with high proton conductivity. This application is particularly relevant for energy conversion technologies (Kim et al., 2008).

Chemical Synthesis and Modification

  • Enabling Novel Fluorophores : The synthesis of fluorinated fluorophores through iterative nucleophilic aromatic substitution demonstrates the utility of fluorinated compounds in enhancing photostability and improving spectroscopic properties of fluorophores. This process involves creating hexafluorobenzophenones and their derivatives, highlighting the role of fluorination in developing novel materials for spectroscopic and imaging applications (Woydziak et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is the enzyme monoacylglycerol lipase (MAGL) . This enzyme is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

The compound this compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG levels, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Biochemical Pathways

By inhibiting MAGL and elevating 2-AG levels, this compound indirectly leads to CB1 occupancy . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

The compound’s ability to bind to magl in a time- and dose-dependent manner suggests that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the elevation of 2-AG and norepinephrine levels . In vivo, the compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Action Environment

The compound’s ability to bind to magl in a time- and dose-dependent manner suggests that its action may be influenced by factors such as the concentration of the compound and the duration of exposure .

properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-12-5-7-13(8-6-12)25(23,24)14-10-21(11-14)18(22)16-9-20-17-4-2-1-3-15(16)17/h1-9,14,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPGTUMIRUTGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.